N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S2 and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potent Dual Inhibitory Activity
N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues demonstrate significant scientific interest due to their potent dual inhibitory activity against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibition is critical for developing therapeutic agents against various diseases due to the enzymes' role in DNA synthesis and cell division. The classical and nonclassical analogues of this compound show a range of potencies, with the classical analogue being a particularly potent inhibitor of both human TS and DHFR, suggesting its potential in drug development and cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Quantum Chemical Insight and Antiviral Potency
The compound and its derivatives have been subjected to quantum chemical analysis, providing deep insights into their molecular structure, vibrational assignments, and intermolecular interactions. These studies reveal the compound's near-planarity and the influence of fluorine atoms on its geometry. Furthermore, its antiviral potency, particularly against SARS-CoV-2, has been investigated through molecular docking studies, showing promising results that suggest its potential application in antiviral therapy (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Crystallographic Analysis
Crystallographic studies of this compound and related derivatives provide valuable information about their structural conformations and intermolecular hydrogen bonding. These insights are essential for understanding the compound's interactions at the molecular level, which can inform the design of more effective drugs (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Microwave-Assisted Synthesis and Anticancer Activity
Innovative synthetic approaches, such as microwave-assisted synthesis, have been applied to produce derivatives of this compound efficiently. These methods not only streamline the synthesis process but also yield compounds with significant anticancer activities, demonstrating their potential as therapeutic agents against various cancer types. The ability of these compounds to induce DNA cleavage also highlights their potential mechanism of action against cancer cells (Hosamani, Reddy, & Devarajegowda, 2015).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c22-14-7-5-13(6-8-14)11-24-18(27)12-30-21-25-16-9-10-29-19(16)20(28)26(21)17-4-2-1-3-15(17)23/h1-10H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXDTXNNUKIFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.